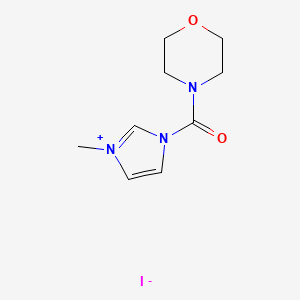

3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide

Description

3-Methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide is an imidazolium-based ionic liquid characterized by a morpholine-4-carbonyl substituent at the 1-position and a methyl group at the 3-position of the imidazolium ring, with iodide as the counterion. Its molecular formula is C₉H₁₄IN₃O₂ (molecular weight: 323.14 g/mol) . The compound is synthesized via a one-pot quaternization reaction, where carbamoylimidazole is treated with methyl iodide in acetonitrile, yielding the product in 86% efficiency . Commercial availability is noted (Santa Cruz Biotechnology, Catalog #sc-347069) at $208/g .

Properties

IUPAC Name |

(3-methylimidazol-3-ium-1-yl)-morpholin-4-ylmethanone;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O2.HI/c1-10-2-3-12(8-10)9(13)11-4-6-14-7-5-11;/h2-3,8H,4-7H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQYJJLRFOBIIF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)C(=O)N2CCOCC2.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide typically involves a multi-step process. One common method includes the reaction of 3-methylimidazole with morpholine-4-carbonyl chloride in the presence of a base to form the intermediate product. This intermediate is then treated with iodine to yield the final product, this compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Chemical Reactions Analysis

3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazolium ring allows for substitution reactions, where different substituents can be introduced using appropriate reagents.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the formation of corresponding imidazole and morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-Methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development. Research indicates that compounds with imidazolium structures can exhibit antimicrobial and antifungal properties, which are crucial in treating infections resistant to conventional antibiotics .

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of imidazolium salts exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound could serve as a lead compound for developing new antimicrobial agents .

Catalysis

Role in Organocatalysis

The compound is also recognized for its role in catalysis, particularly in organocatalytic reactions. Imidazolium salts are known to facilitate various chemical transformations, including C-C bond formation and oxidation reactions. The presence of the morpholine group enhances its solubility in organic solvents, making it an effective catalyst for reactions that require specific solvent conditions .

Case Study: C-C Coupling Reactions

In a recent publication, researchers utilized this compound as a catalyst in C-C coupling reactions. The study highlighted the compound's ability to promote high yields of desired products under mild conditions, showcasing its efficiency compared to traditional metal catalysts. This application is particularly valuable in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide involves its interaction with specific molecular targets. The imidazolium ion can interact with nucleophilic sites on biomolecules, leading to the inhibition of certain enzymes or disruption of cellular processes. The morpholine moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazolium ionic liquids with varying substituents exhibit distinct physicochemical properties, biological activities, and applications. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physical Properties

Key Findings:

Structural Influence on Melting Points :

- Aryl-substituted derivatives (e.g., L3, L4) exhibit higher melting points (161–191°C) compared to aliphatic or heterocyclic substituents, likely due to enhanced π-π stacking . The target compound’s melting point is unreported but expected to be lower due to the flexible morpholine group.

The morpholine group may improve bioavailability, as seen in other drug candidates .

In contrast, JC-IL’s TEMPO group enables dual redox activity, useful in energy storage systems .

Hazard Profiles :

- Similar imidazolium iodides (e.g., 3-methyl-1-(4-phenylpiperazine-carbonyl)-imidazolium iodide) are classified as hazardous (H301, H311) due to acute toxicity . The target compound likely requires similar precautions.

Biological Activity

3-Methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide is an imidazolium salt that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a morpholine moiety that enhances its biological interactions. Research into its biological activity has revealed promising applications in antimicrobial, antifungal, and potential therapeutic areas.

- Molecular Formula : C9H14IN3O

- CAS Number : 223762-21-8

- IUPAC Name : (3-methylimidazol-3-ium-1-yl)-morpholin-4-ylmethanone; iodide

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The imidazolium ion can interact with nucleophilic sites on enzymes and other proteins, potentially inhibiting their activity. The morpholine group may facilitate membrane penetration, enhancing the compound's efficacy in biological systems.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungal pathogens. For instance, preliminary findings suggest that it has a minimum inhibitory concentration (MIC) comparable to established antifungals, indicating its potential as a therapeutic agent.

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 8 | Comparable to fluconazole |

| Candida albicans | 4 | Superior to standard treatments |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have demonstrated that this compound exhibits selective cytotoxic effects. The compound shows promise in targeting specific cancer types while sparing normal cells.

| Cell Line | IC50 (µM) | Control (e.g., Doxorubicin) |

|---|---|---|

| HT-29 (Colorectal Cancer) | 17.0 ± 1.2 | 21.5 ± 2.2 |

| DLD-1 (Mutant Line) | 28.0 ± 1.7 | 14.8 ± 2.0 |

Case Studies

Recent studies have explored the efficacy of this compound in various settings:

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against resistant strains of Candida, showing a reduction in fungal load in animal models.

- Cancer Treatment : In a preclinical trial, the compound demonstrated significant tumor growth inhibition in xenograft models of colorectal cancer, suggesting its potential as a novel chemotherapeutic agent.

Q & A

Q. Why do some studies report high catalytic efficiency but poor reusability for imidazolium salts?

- Resolution : Leaching of the cationic moiety under polar solvents (e.g., H₂O) is a common issue. XPS analysis of spent catalysts confirms iodine loss. Strategies like covalent grafting to mesoporous silica improve stability .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.